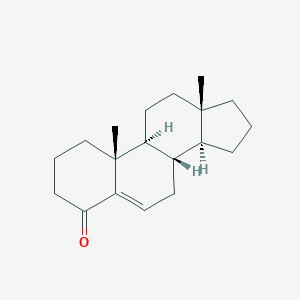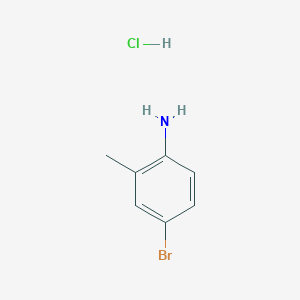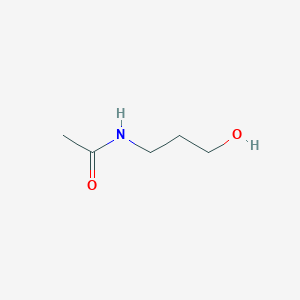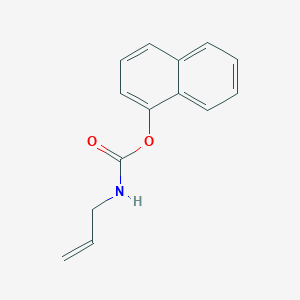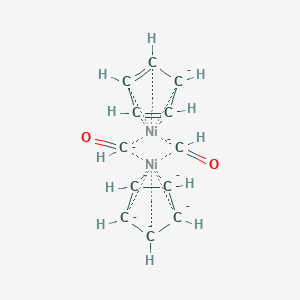
Cyclopentadienylnickel(II) carbonyl DI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienylnickel(II) carbonyl DI, commonly known as Ni(CO)4, is a highly toxic and reactive compound that has been widely studied in the field of organometallic chemistry. It is an air-sensitive, yellowish-orange crystalline solid that is soluble in organic solvents. This compound is known for its ability to form stable complexes with a variety of ligands, making it a valuable tool in the synthesis of novel compounds.
Mécanisme D'action
The mechanism of action of Ni(CO)4 is complex and is still not fully understood. It is known that Ni(CO)4 is a strong electrophile and can readily react with nucleophiles such as alkenes and carbon monoxide. It is also known that Ni(CO)4 can undergo ligand exchange reactions with a variety of ligands, including phosphines and amines.
Effets Biochimiques Et Physiologiques
Ni(CO)4 is highly toxic and can cause a variety of biochemical and physiological effects in humans and animals. Exposure to Ni(CO)4 can cause respiratory distress, chest pain, and headache. Prolonged exposure can lead to lung damage and even death. Ni(CO)4 is also known to be a potent inhibitor of several enzymes, including acetylcholinesterase and carbonic anhydrase.
Avantages Et Limitations Des Expériences En Laboratoire
Ni(CO)4 has several advantages as a reagent for laboratory experiments. It is readily available and relatively inexpensive. It is also highly reactive and can be used in a variety of reactions. However, Ni(CO)4 is highly toxic and must be handled with extreme care. It is also air-sensitive and must be stored under an inert atmosphere.
Orientations Futures
There are several potential future directions for research on Ni(CO)4. One area of interest is the development of new catalysts based on Ni(CO)4 for use in organic synthesis. Another area of interest is the study of the mechanism of action of Ni(CO)4 and its interactions with other compounds. Finally, there is potential for the development of new methods for the synthesis of Ni(CO)4 and related compounds.
Méthodes De Synthèse
The synthesis of Ni(CO)4 is typically carried out using a two-step process. The first step involves the reaction of nickel(II) chloride with sodium cyclopentadienide to form cyclopentadienylnickel(II) chloride. The second step involves the reaction of cyclopentadienylnickel(II) chloride with carbon monoxide to form Ni(CO)4. This reaction is typically carried out under high pressure and at elevated temperatures.
Applications De Recherche Scientifique
Ni(CO)4 has been extensively studied for its potential applications in the field of homogeneous catalysis. It has been shown to be an effective catalyst for a variety of reactions, including the carbonylation of alkenes, the hydroformylation of alkenes, and the hydrogenation of carbon monoxide. Ni(CO)4 has also been used as a precursor for the synthesis of a variety of novel organometallic compounds.
Propriétés
Numéro CAS |
12170-92-2 |
|---|---|
Nom du produit |
Cyclopentadienylnickel(II) carbonyl DI |
Formule moléculaire |
C12H12Ni2O2-8 |
Poids moléculaire |
305.61 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;methanone;nickel |
InChI |
InChI=1S/2C5H5.2CHO.2Ni/c2*1-2-4-5-3-1;2*1-2;;/h2*1-5H;2*1H;;/q4*-1;; |
Clé InChI |
NTGUOCCYFOIMJJ-UHFFFAOYSA-N |
SMILES |
[CH-]=O.[CH-]=O.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni].[Ni] |
SMILES canonique |
[CH-]=O.[CH-]=O.[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[Ni].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



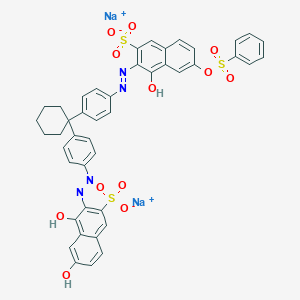
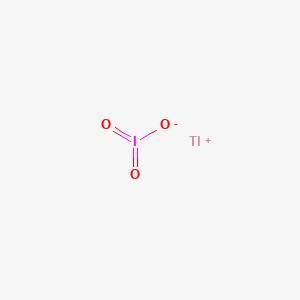
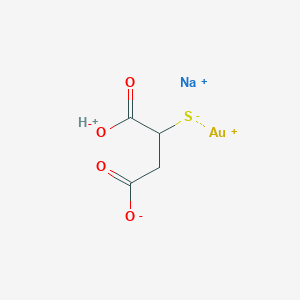
![5,7-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B76482.png)
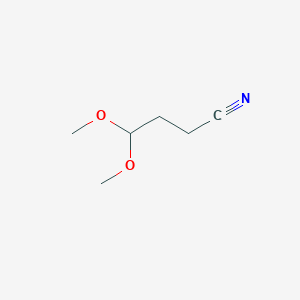
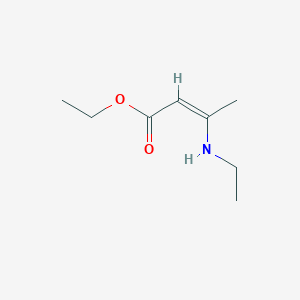
![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)

